PD-L1 Inhibitor SWS1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-L1 Inhibitor SWS1 is a d- (+)-biotin-conjugated inhibitor of the programmed death-ligand 1 (PD-L1) with an IC50 value of 1.8 nM . This compound has shown significant anticancer activity by augmenting tumor-infiltrating lymphocytes and demonstrating anti-tumor efficacy . PD-L1 inhibitors, including SWS1, are part of a broader class of immune checkpoint inhibitors that have revolutionized cancer treatment by blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1) .
化学反应分析
PD-L1 Inhibitor SWS1, like other small-molecule inhibitors, can undergo various chemical reactions. These may include:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would include oxidized, reduced, or substituted derivatives of SWS1 .
科学研究应用
PD-L1 Inhibitor SWS1 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the role of PD-L1 in immune evasion by cancer cells.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the immune response against tumors.
Industry: Utilized in the development of new cancer immunotherapies and as a reference compound in drug discovery
作用机制
PD-L1 Inhibitor SWS1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to an enhanced immune response against cancer cells . The molecular targets involved include PD-L1 on tumor cells and PD-1 on T cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, which is crucial for the immune evasion of cancer cells .
相似化合物的比较
PD-L1 Inhibitor SWS1 can be compared with other small-molecule PD-L1 inhibitors such as Incyte-001, Incyte-011, and BMS-1001 . These compounds have different biological characteristics and potencies:
Incyte-001: Exhibits high cytotoxicity and good blood-brain barrier permeability.
Incyte-011: Shows increased IFN-γ production and higher potency than Incyte-001.
BMS-1001: Demonstrates the best binding activity for PD-L1 among the three.
SWS1 is unique due to its biotin conjugation, which may enhance its binding affinity and specificity for PD-L1 .
属性
分子式 |
C47H53ClN6O5S |
---|---|
分子量 |
849.5 g/mol |
IUPAC 名称 |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
InChI 键 |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
手性 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。